molecular formula C12H22O3 B14604042 3-Heptyne-2,5-diol, 6-ethoxy-2,5,6-trimethyl- CAS No. 58104-98-6

3-Heptyne-2,5-diol, 6-ethoxy-2,5,6-trimethyl-

Cat. No.: B14604042
CAS No.: 58104-98-6
M. Wt: 214.30 g/mol
InChI Key: DFBJWJKDVXHFQX-UHFFFAOYSA-N
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Description

3-Heptyne-2,5-diol, 6-ethoxy-2,5,6-trimethyl- is an organic compound with the molecular formula C12H22O3. This compound is characterized by the presence of a triple bond (alkyne) and multiple functional groups, including hydroxyl and ether groups . The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Heptyne-2,5-diol, 6-ethoxy-2,5,6-trimethyl- typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and yield. The process may include continuous flow reactors and advanced purification techniques to isolate the final product. Safety measures are crucial due to the reactivity of the intermediates and the final compound .

Chemical Reactions Analysis

Types of Reactions

3-Heptyne-2,5-diol, 6-ethoxy-2,5,6-trimethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alkenes or alkanes .

Scientific Research Applications

3-Heptyne-2,5-diol, 6-ethoxy-2,5,6-trimethyl- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Heptyne-2,5-diol, 6-ethoxy-2,5,6-trimethyl- involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially altering their activity. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Heptyne-2,5-diol, 6-ethoxy-2,5,6-trimethyl- is unique due to the combination of its alkyne, hydroxyl, and ethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

58104-98-6

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

6-ethoxy-2,5,6-trimethylhept-3-yne-2,5-diol

InChI

InChI=1S/C12H22O3/c1-7-15-11(4,5)12(6,14)9-8-10(2,3)13/h13-14H,7H2,1-6H3

InChI Key

DFBJWJKDVXHFQX-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)(C)C(C)(C#CC(C)(C)O)O

Origin of Product

United States

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